Amyloid P component (33-38) amide is a hexapeptide derived from the larger human Serum Amyloid P component (SAP), a naturally occurring glycoprotein found in serum and basement membranes. [] SAP is also a universal component of amyloid deposits, including those found in individuals with Alzheimer's disease and Down's syndrome. [] While the full protein consists of 204 amino acids, the (33-38) fragment specifically represents a region identified as crucial for heparin-binding activity. [] This interaction between SAP and glycosaminoglycans like heparin is believed to play a significant role in the formation and stabilization of amyloid deposits. []
Amyloid P Component (33-38) amide is a peptide derived from the serum amyloid P component, which is a glycoprotein found in human plasma and a universal constituent of amyloid deposits. This peptide plays a significant role in the pathogenesis of amyloidosis, a condition characterized by the deposition of amyloid fibrils in various tissues. The serum amyloid P component is known for its ability to bind to amyloid fibrils and other ligands, contributing to its physiological and pathological functions.
The serum amyloid P component is synthesized primarily in the liver and circulates in the bloodstream. It is part of the pentraxin family of proteins, which are highly conserved across species. The peptide (33-38) amide is a specific fragment of this protein, indicating its potential functional significance in biological processes related to amyloidosis and inflammation.
Amyloid P Component (33-38) amide falls under the classification of pentraxins, which are calcium-dependent ligand-binding proteins. These proteins are categorized into two groups: short pentraxins (like serum amyloid P component) and long pentraxins (like pentraxin 3). The peptide itself is classified as a bioactive peptide, given its involvement in immune responses and potential therapeutic applications.
The synthesis of Amyloid P Component (33-38) amide can be achieved through various methods, including:
In solid-phase synthesis, protecting groups are used to prevent undesired reactions during chain elongation. Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography. In recombinant methods, plasmids containing the gene for serum amyloid P component are introduced into bacterial or eukaryotic cells, where they are expressed and harvested.
The molecular structure of Amyloid P Component (33-38) amide is characterized by its specific amino acid sequence derived from the larger serum amyloid P component protein. The full protein exhibits a decameric structure composed of two pentameric rings that interact face-to-face. Each subunit contains approximately 204 amino acids arranged in a jelly-roll fold stabilized by calcium ions.
Amyloid P Component (33-38) amide participates in several biochemical interactions:
The binding kinetics can be studied using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays, allowing for quantification of binding affinities and reaction rates.
The mechanism by which Amyloid P Component (33-38) amide exerts its effects involves:
Studies have shown that this component can inhibit neutrophil adhesion and modulate macrophage activity, suggesting its role in regulating inflammatory responses.
Amyloid P Component (33-38) amide has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2